Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Overview
Description
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is a heterocyclic organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol. This compound is characterized by its isoquinoline core, which is a structural motif commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Biltz synthesis, which involves the reaction of an o-aminobenzaldehyde with a diketone in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding hydroxyl derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
Scientific Research Applications
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is structurally similar to other isoquinoline derivatives, such as Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. its unique substitution pattern at the 6-position distinguishes it from these compounds, leading to different chemical and biological properties.
Comparison with Similar Compounds
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAZZUXJIYHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654954 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-35-1 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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